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Compound of Interest

3-Methyl-4-(2,6,6-trimethyl-2-
Compound Name:
cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B093177

This technical guide provides an in-depth analysis of the spectroscopic data for a-isomethyl
ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet
floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance
and flavor industries, this document offers a detailed exploration of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only
presenting the data but also elucidating the underlying principles of spectral interpretation and
the rationale behind experimental choices, ensuring a comprehensive understanding of the
molecule's structural characterization.

Introduction to a-lsomethyl lonone

a-lsomethyl ionone, systematically named (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-
yl)-3-buten-2-one, is a C14 norsesquiterpenoid.[1] Its molecular structure, a fusion of a
trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique
olfactory properties. Given that its synthesis can produce a mixture of isomers, precise
spectroscopic analysis is paramount for unambiguous identification and quality control.[2]

Molecular Structure and Properties:
e Chemical Formula: C14H220[3]

e Molecular Weight: 206.32 g/mol [3]
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o Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the *H NMR, 13C NMR, IR, and MS data, providing a
foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of a-lsomethyl lonone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling
patterns, a complete structural assignment is possible.

Expertise & Causality: Experimental Choices

For a molecule like a-isomethyl ionone, which is typically a liquid, sample preparation is
straightforward. Deuterated chloroform (CDCIs) is an excellent solvent choice as it is relatively
non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and
carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of
interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve
most of the proton signals.

'H NMR Spectroscopy

The *H NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1: *H NMR Spectroscopic Data for a-lsomethyl lonone (CDCls)
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(Data interpreted from spectral information available at SpectraBase[4])
Interpretation:

o Downfield Region (& > 4.5 ppm): The two signals in this region correspond to the olefinic
protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side
chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the
trisubstituted double bond within the cyclohexene ring.

 Aliphatic Region (6 1.0-3.0 ppm): The singlet at ~2.3 ppm is a classic signature of a methyl
ketone (-COCHs). The complex multiplet at ~2.8 ppm corresponds to the allylic methine
proton on the ring, which is coupled to adjacent protons. The signals for the two methylene
groups (-CHz-) in the ring appear as multiplets around 2.0 and 1.4 ppm.

o Upfield Region (0 < 1.0 ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to
the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the
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chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups
attached to the double bonds of the side chain and ring, respectively.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments and provides
information about their hybridization and electronic environment.

Table 2: 13C NMR Spectroscopic Data for a-Isomethyl lonone (CDCIs)

Assignment (See Structure

Chemical Shift (d) ppm Carbon Type .

Diagram)
~198.0 C=0 Ketone Carbonyl
~150.0 C Quaternary C (Side Chain)
~135.0 CH Olefinic CH (Side Chain)
~132.0 C Quaternary C (Ring)
~125.0 CH Olefinic CH (Ring)
~55.0 CH Methine C1
~34.0 C Quaternary C6
~32.0 CH2 Methylene C4
~28.0 CHs Gem-dimethyl
~27.5 CHs Gem-dimethyl
~25.0 CHs Ketone methyl
~23.0 CHs Ring methyl
~22.0 CH:2 Methylene C5

| ~20.0 | CHs | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with
related compounds[5])

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://spectrabase.com/compound/4esjO3ggk2D
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-IONONE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Interpretation:

e Carbonyl Carbon: The signal furthest downfield, around 198.0 ppm, is characteristic of the
ketone carbonyl carbon.

o Olefinic Carbons: Four signals appear in the olefinic region (120-150 ppm), corresponding to
the four sp? hybridized carbons of the two double bonds.

« Aliphatic Carbons: The remaining nine signals in the upfield region correspond to the sp3
hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and
five distinct methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a
molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies
of these absorptions are characteristic of specific bond types.[6]

Expertise & Causality: Experimental Choices

For a liquid sample like a-isomethyl ionone, the simplest IR sampling method is to prepare a
"neat" sample. This involves placing a single drop of the liquid between two salt plates (typically
NaCl or KBr), which are transparent to IR radiation.[7] This creates a thin film through which the
IR beam can pass, avoiding the use of solvents that would introduce their own interfering
absorption bands.

Table 3: Key IR Absorption Bands for a-lsomethyl lonone

Wavenumber ] . . .
(cm-1) Intensity Vibrational Mode Functional Group
Alkanes (CHs, CHz,
~2960-2870 Strong C-H Stretch
CH)
a,B-Unsaturated
~1670 Strong C=0 Stretch
Ketone
~1625 Medium C=C Stretch Alkene
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| ~1450, ~1360 | Medium | C-H Bend | Alkanes |
(Data sourced from NIST Chemistry WebBook[7])
Interpretation: The IR spectrum of a-isomethyl ionone is dominated by two key features:

e Strong C=0 Stretch: A very strong and sharp absorption band is observed around 1670
cm~1, This frequency is characteristic of a carbonyl group in an a,B-unsaturated ketone. The
conjugation with the C=C double bond lowers the frequency from that of a simple saturated
ketone (which appears around 1715 cm™1).

e C-H and C=C Stretches: A series of strong peaks between 2870 and 2960 cm~1 confirm the
presence of sp® hybridized C-H bonds. A medium intensity peak around 1625 cm=1is
indicative of the C=C double bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural
information through the analysis of its fragmentation pattern. When coupled with Gas
Chromatography (GC-MS), it is a powerful tool for separating and identifying components in
complex mixtures like fragrance oils.

Expertise & Causality: Experimental Choices

Electron lonization (EIl) at a standard energy of 70 eV is the most common ionization technique
for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique
imparts significant energy into the molecule, leading to predictable and reproducible
fragmentation patterns that serve as a molecular fingerprint. This allows for confident
identification by comparing the obtained spectrum against established libraries like the NIST
database.

Table 4: Major Fragments in the Electron lonization Mass Spectrum of a-Isomethyl lonone
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Mass-to-Charge Ratio . . Putative Fragment
Relative Intensity (%) .

(m/z) Assignment

206 ~45 [M]* (Molecular lon)

191 ~30 [M - CHs]*

[M - CsHeO]* (Retro-Diels-
136 ~60

Alder)
121 100 (Base Peak) [CoHa3]*
93 ~55 [C7Ho]*

| 43 | =80 | [CH3COJ* (Acylium ion) |

(Data sourced from NIST Chemistry WebBook[3] and interpreted with reference to ionone
fragmentation patterns[8])

Interpretation:

e Molecular lon: The peak at m/z 206 corresponds to the molecular weight of a-isomethyl
ionone (C14H220), confirming its elemental composition.[3]

o Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This
stable fragment is likely formed by the cleavage of the side chain.

o Key Fragmentations:
o [M - 15]* (m/z 191): Loss of a methyl radical (*CHs) is a common initial fragmentation.

o Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing
structures, resulting from the cleavage of the ring.[8]

o Acylium lon (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation
([CHsCO]*), formed by cleavage alpha to the carbonyl group.
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Caption: Key fragmentation pathways for a-lsomethyl lonone in EI-MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 10-20 mg of a-isomethyl ionone into a clean vial.
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs). Transfer the
solution into a 5 mm NMR tube using a Pasteur pipette.

1H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium
signal of the CDCls. Optimize the magnetic field homogeneity by shimming. Acquire the
spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse
angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically,
16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Using the same sample, acquire a proton-decoupled 13C spectrum. A
larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.
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IR Spectrum Acquisition (Neat Sample)

Sample Preparation: Place one drop of neat a-isomethyl ionone liquid onto the surface of a
clean, dry NaCl or KBr salt plate.

Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a
thin, uniform film.

Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR
spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire
the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1,

GC-MS Analysis

Sample Preparation: Prepare a dilute solution of a-isomethyl ionone (~100 ppm) in a volatile
solvent such as hexane or dichloromethane.

Chromatographic Separation: Inject 1 yL of the solution into a GC-MS system equipped with
a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program
would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5
minutes.

Mass Spectrometry: Use Electron lonization (El) at 70 eV. Set the mass spectrometer to
scan a mass range of m/z 40-300.

Data Analysis: Identify the peak corresponding to a-isomethyl ionone based on its retention
time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g.,
NIST/Wiley) for confirmation.

Conclusion

The structural elucidation of a-isomethyl ionone is reliably achieved through a synergistic

application of NMR, IR, and MS techniques. *H and 3C NMR provide a definitive map of the

carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key a,3-

unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and

provides a characteristic fragmentation fingerprint for positive identification. The data and
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protocols presented in this guide serve as a comprehensive reference for the analysis and
quality control of this vital fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093177#spectroscopic-data-of-alpha-isomethyl-
ionone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b093177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

